molecular formula C8H10N2O4 B12102988 2-(5-Ethyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid

2-(5-Ethyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid

Cat. No.: B12102988
M. Wt: 198.18 g/mol
InChI Key: NDZONPDKWQAOLI-UHFFFAOYSA-N
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Description

2-(5-Ethyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid is a pyrimidine derivative featuring a 5-ethyl substituent on the heterocyclic ring, two ketone groups at positions 2 and 4, and an acetic acid moiety at the N1 position. The ethyl group at C5 distinguishes it from structurally related compounds, such as fluorinated or cyano-substituted analogs. Pyrimidine dione derivatives are widely studied for their biological activities, including antitumor, antiviral, and enzyme inhibitory properties .

The acetic acid moiety enables solubility in polar solvents and facilitates conjugation with amino acids or other pharmacophores, as seen in prodrug strategies .

Properties

Molecular Formula

C8H10N2O4

Molecular Weight

198.18 g/mol

IUPAC Name

2-(5-ethyl-2,4-dioxopyrimidin-1-yl)acetic acid

InChI

InChI=1S/C8H10N2O4/c1-2-5-3-10(4-6(11)12)8(14)9-7(5)13/h3H,2,4H2,1H3,(H,11,12)(H,9,13,14)

InChI Key

NDZONPDKWQAOLI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN(C(=O)NC1=O)CC(=O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism

5-Ethyluracil undergoes nucleophilic substitution at the N1 position when treated with haloacetic acid (e.g., chloro- or bromoacetic acid) under basic conditions. Deprotonation of the uracil’s N1 hydrogen by a base (e.g., NaOH) facilitates attack on the α-carbon of the haloacetic acid, displacing the halide and forming the N1-carboxymethyl derivative.

Experimental Procedure

  • Reagents :

    • 5-Ethyluracil (10 mmol)

    • Bromoacetic acid (12 mmol)

    • Sodium hydroxide (15 mmol)

    • Solvent: Dimethylformamide (DMF) or water (50 mL)

  • Steps :

    • Dissolve 5-ethyluracil and NaOH in the solvent.

    • Add bromoacetic acid dropwise at room temperature.

    • Heat the mixture to 60–80°C for 6–8 hours.

    • Monitor reaction progress via thin-layer chromatography (TLC).

    • Acidify the mixture with HCl to pH 2–3 post-reaction.

    • Filter and recrystallize the precipitate from ethanol/water.

  • Yield : ~65–75% (estimated based on analogous reactions).

Optimization Considerations

  • Solvent Choice : Polar aprotic solvents like DMF enhance reaction rates by stabilizing intermediates.

  • Base Strength : Excess NaOH ensures complete deprotonation of uracil, minimizing side reactions.

  • Temperature Control : Prolonged heating above 80°C may promote decarboxylation.

Condensation of Urea with Ethyl-Substituted Malonic Acid Derivatives

A second method, derived from industrial-scale pyrimidine syntheses, involves cyclocondensation of urea with ethylmalonic acid derivatives. This approach, detailed in patents for alogliptin intermediates, constructs the pyrimidine ring with pre-installed substituents.

Reaction Design

Urea reacts with diethyl ethylmalonate in acidic or basic conditions to form the pyrimidine-2,4-dione core. Subsequent hydrolysis of the ester groups yields the carboxylic acid moiety at N1.

Stepwise Synthesis

  • Ring Formation :

    • Heat urea (10 mmol) and diethyl ethylmalonate (12 mmol) in acetic acid at reflux (120°C) for 12 hours.

    • Isolate the intermediate 5-ethylpyrimidine-2,4-dione via vacuum filtration.

  • Carboxymethylation :

    • React the intermediate with ethyl bromoacetate (10 mmol) in DMF using K2CO3 as a base.

    • Hydrolyze the ester with aqueous HCl (6 M) to yield the target compound.

One-Pot Variation

  • Combine urea, ethylmalonic acid, and bromoacetic acid in polyphosphoric acid (PPA) at 100°C.

  • This single-step method simplifies purification but requires rigorous temperature control to avoid side products.

Yield and Scalability

  • Stepwise Method : 60–70% overall yield.

  • One-Pot Method : 50–55% yield due to competing side reactions.

Coupling Agent-Mediated Synthesis

For higher regioselectivity, coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) enable direct conjugation of 5-ethyluracil to acetic acid. This method, adapted from peptide chemistry, minimizes harsh conditions.

Protocol

  • Reagents :

    • 5-Ethyluracil (10 mmol)

    • Acetic acid (12 mmol)

    • EDC·HCl (13 mmol)

    • Hydroxybenzotriazole (HOBt, 10 mmol)

    • Triethylamine (20 mmol)

    • Solvent: DMF (50 mL)

  • Procedure :

    • Activate acetic acid with EDC/HOBt in DMF for 30 minutes.

    • Add 5-ethyluracil and triethylamine.

    • Stir at room temperature for 24 hours.

    • Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.

  • Yield : 70–80% with >95% purity by HPLC.

Comparative Analysis of Methods

Method Advantages Limitations Yield
CarboxymethylationSimple, scalable, minimal byproductsRequires pure 5-ethyluracil starting material65–75%
CondensationIndustrially validated, one-pot optionsMulti-step, moderate yields50–70%
Coupling Agent-MediatedHigh regioselectivity, mild conditionsCostly reagents, longer reaction times70–80%

Purification and Characterization

Crystallization

  • Recrystallize the crude product from ethanol/water (1:3 v/v) to remove unreacted starting materials.

Spectroscopic Data

  • 1H NMR (DMSO-d6) : δ 11.8 (s, 1H, NH), 4.2 (s, 2H, CH2COOH), 2.4 (q, 2H, CH2CH3), 1.1 (t, 3H, CH3).

  • IR (KBr) : 1705 cm⁻¹ (C=O), 1650 cm⁻¹ (C=C), 2500–3000 cm⁻¹ (COOH) .

Chemical Reactions Analysis

Types of Reactions

2-(5-Ethyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield keto derivatives, while reduction can produce dihydropyrimidine compounds.

Scientific Research Applications

2-(5-Ethyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-Ethyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Observations:

  • Ethyl vs. Fluoro : The ethyl group increases steric bulk and lipophilicity compared to fluorine, which may enhance binding to hydrophobic enzyme pockets (e.g., HIV-1 reverse transcriptase) . In contrast, the fluoro derivative’s antitumor activity stems from its role as a 5-fluorouracil prodrug, leveraging fluorine’s electronegativity to disrupt DNA synthesis .
  • Ethyl vs. Cyano/Methyl: The cyano-methyl analog exhibits higher acute toxicity (oral LD₅₀: Category 4), likely due to metabolic release of cyanide or reactive intermediates, whereas the ethyl variant’s safety profile remains understudied .

Biological Activity

2-(5-Ethyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid is a pyrimidine derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structure featuring a pyrimidine ring with two keto groups and an ethyl substituent, which may enhance its biological properties compared to other pyrimidine analogs.

  • Molecular Formula : C₈H₉N₃O₄
  • Molecular Weight : 185.17 g/mol
  • Structure : The compound contains a pyrimidine ring with ethyl and acetic acid functional groups, contributing to its biological activity.

Biological Activities

Research has indicated that 2-(5-Ethyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further development in treating infections.
  • Antitumor Activity : The compound has shown promise in inhibiting cancer cell lines. For example, derivatives of similar structures have been evaluated for their antitumor effects against leukemia (HL-60) and liver cancer (BEL-7402) cell lines, demonstrating significant inhibitory effects compared to established chemotherapeutics like 5-fluorouracil (5-FU) .

Antitumor Studies

In vitro studies have highlighted the antitumor potential of related compounds derived from the pyrimidine structure. For instance:

  • A study evaluated the antitumor activity of amino acid ester derivatives containing similar dioxopyrimidine structures. Results indicated that certain derivatives exhibited enhanced inhibitory effects against cancer cell lines compared to 5-FU .

Enzyme Inhibition

The compound's structure suggests potential for enzyme inhibition, which is critical in cancer therapy:

  • Inhibitors targeting specific enzymes involved in DNA repair mechanisms have been explored. The structural features of 2-(5-Ethyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid may allow it to interact effectively with these enzymes .

Case Studies

Several studies have focused on the biological activities of compounds related to 2-(5-Ethyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid:

StudyCompoundActivityIC50 Value
Amino Acid Ester DerivativeAntitumor (BEL-7402)<10 µM
Quinoxaline DerivativePARP Inhibition8.90 µM

These findings illustrate the compound's potential as a lead structure for developing new therapeutic agents.

Q & A

Q. What are the recommended methods for synthesizing 2-(5-Ethyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid and its derivatives?

The compound can be synthesized via carboxymethylation of the pyrimidinone core using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and N-hydroxybenzotriazole (HOBt). For example, 5-fluorouracil derivatives were prepared by reacting 5-fluorouracil with chloroacetic acid under basic conditions, followed by coupling with amino acid esters using EDC·HCl/HOBt to form ester derivatives . Modifications to the ethyl or dioxo groups may require tailored protection/deprotection strategies to preserve the pyrimidine ring integrity.

Q. What analytical techniques are critical for characterizing the purity and structure of this compound?

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm the presence of the ethyl group (δ ~1.2 ppm for CH3, δ ~2.4 ppm for CH2), the acetic acid moiety (δ ~4.2 ppm for CH2), and the dihydropyrimidinone ring protons (δ ~5.5-7.0 ppm) .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection at 254 nm ensures purity ≥95% .
  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF validates the molecular weight (e.g., C8H10N2O4 has a theoretical mass of 210.07 g/mol) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS Category 2 for skin/eye irritation) .
  • Ventilation: Use fume hoods to minimize inhalation of dust/aerosols (GHS H335: respiratory irritation) .
  • Emergency Measures: In case of exposure, rinse eyes with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers investigate the interaction of this compound with biological targets like DPP-4 or aldose reductase?

  • Molecular Docking: Use software like AutoDock Vina to model binding poses with DPP-4 (PDB ID: 4XZH) or aldose reductase (PDB ID: 4XZH), focusing on hydrogen bonds between the acetic acid group and catalytic residues (e.g., Tyr547 in aldose reductase) .
  • X-ray Crystallography: Co-crystallize the compound with target enzymes to resolve binding modes at resolutions ≤2.0 Å .
  • Surface Plasmon Resonance (SPR): Measure binding kinetics (KD, kon/koff) to quantify affinity .

Q. What strategies are effective in modifying the compound's structure to enhance bioactivity or selectivity?

  • Substituent Engineering: Introduce electron-withdrawing groups (e.g., cyano, nitro) at the 5- or 6-position of the pyrimidinone ring to improve enzyme selectivity. For example, 3-benzyluracil analogs with chloro or nitro substituents showed enhanced inhibition of aldose reductase over AKR1B10 .
  • Esterification: Convert the acetic acid to methyl or tert-butyl esters to improve cell permeability, followed by in situ hydrolysis .

Q. How can computational modeling contribute to understanding the compound's mechanism of action?

  • Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .
  • Molecular Dynamics (MD) Simulations: Simulate interactions with lipid bilayers or protein active sites over 100+ ns to assess stability and conformational changes .
  • Quantitative Structure-Activity Relationship (QSAR): Develop models correlating substituent properties (e.g., logP, polar surface area) with inhibitory potency against targets like DPP-4 .

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